molecular formula C4H2BrNO2S B7901837 3-Bromoisothiazole-5-carboxylic acid

3-Bromoisothiazole-5-carboxylic acid

Cat. No. B7901837
M. Wt: 208.04 g/mol
InChI Key: FQPJKCJBAFOREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromoisothiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C4H2BrNO2S and its molecular weight is 208.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromoisothiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoisothiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Chemical Reactions : 3-Bromoisothiazole-5-carboxylic acid and its derivatives have been extensively studied for their unique chemical properties. Ioannidou and Koutentis (2011) demonstrated the regioselective hydrodehalogenation of 3,5-dibromoisothiazole-4-carbonitrile to produce 3-bromoisothiazole-4-carbonitrile, which can be further converted into 3-bromoisothiazole-5-carboxylic acid (Ioannidou & Koutentis, 2011). This showcases the compound's potential in organic synthesis.

  • Potential in Drug Development : Various studies indicate the potential of isothiazole derivatives, including 3-Bromoisothiazole-5-carboxylic acid, in drug development. For example, the work by Ferrini et al. (2015) on the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are important for creating peptidomimetics and biologically active compounds, underscores the relevance of such derivatives in pharmaceutical research (Ferrini et al., 2015).

  • Material Science Applications : The compound and its related derivatives have also found applications in the field of materials science. Valentine et al. (2012) synthesized C3-symmetric triazatruxene molecules from 5-carboxyindole and 6-bromoindole, demonstrating the utility of these compounds in the creation of electronic materials (Valentine, Whyte, Awaga, & Robertson, 2012).

properties

IUPAC Name

3-bromo-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-3-1-2(4(7)8)9-6-3/h1H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPJKCJBAFOREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.